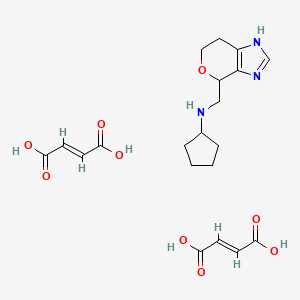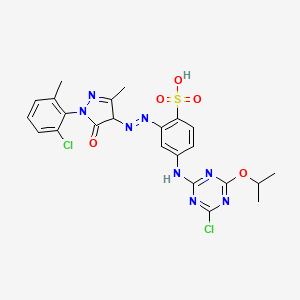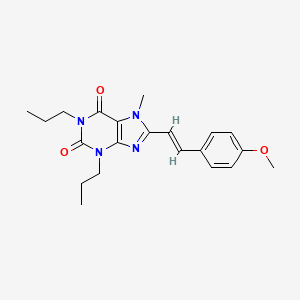
(-)-Pentazocine succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Pentazocine succinate: is a synthetic opioid analgesic used for the relief of moderate to severe pain. It is a salt form of pentazocine, which is a benzomorphan derivative. The compound is known for its mixed agonist-antagonist properties, acting on the kappa and sigma opioid receptors, which makes it unique compared to other opioids.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Pentazocine succinate involves several steps, starting from the basic benzomorphan structure. The key steps include:
Formation of the Benzomorphan Core: This involves the cyclization of appropriate precursors to form the benzomorphan skeleton.
Functionalization: Introduction of functional groups such as hydroxyl and methyl groups at specific positions on the benzomorphan core.
Formation of the Succinate Salt: The final step involves reacting pentazocine with succinic acid to form the succinate salt.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Processing: Using large reactors to carry out the synthesis in batches.
Continuous Flow Processing: Employing continuous flow reactors for more efficient and scalable production.
Purification: Utilizing techniques such as crystallization, filtration, and chromatography to purify the final product.
化学反応の分析
Types of Reactions:
Oxidation: (-)-Pentazocine succinate can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert ketone groups back to hydroxyl groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can regenerate hydroxyl groups.
科学的研究の応用
Chemistry:
Synthesis of Derivatives: Researchers use (-)-Pentazocine succinate as a starting material to synthesize various derivatives for studying structure-activity relationships.
Biology:
Receptor Studies: The compound is used to study the kappa and sigma opioid receptors, providing insights into their roles in pain modulation and other physiological processes.
Medicine:
Pain Management: this compound is used clinically to manage moderate to severe pain, particularly in patients who may not respond well to other opioids.
Industry:
Pharmaceutical Development: The compound is used in the development of new analgesic drugs with improved efficacy and safety profiles.
作用機序
Molecular Targets and Pathways: (-)-Pentazocine succinate exerts its effects primarily through its action on the kappa and sigma opioid receptors. It acts as an agonist at the kappa receptors, producing analgesia and sedation, and as an antagonist at the sigma receptors, which helps mitigate some of the dysphoric effects associated with sigma receptor activation. The compound’s interaction with these receptors modulates the release of neurotransmitters, leading to pain relief.
類似化合物との比較
Pentazocine Hydrochloride: Another salt form of pentazocine with similar analgesic properties.
Butorphanol: A mixed agonist-antagonist opioid with similar receptor activity.
Nalbuphine: Another kappa agonist and mu antagonist used for pain relief.
Uniqueness: (-)-Pentazocine succinate is unique due to its specific receptor profile and the succinate salt form, which may offer different pharmacokinetic properties compared to other forms of pentazocine and similar compounds.
特性
CAS番号 |
124819-25-6 |
|---|---|
分子式 |
C23H33NO5 |
分子量 |
403.5 g/mol |
IUPAC名 |
butanedioic acid;(1R,9R,13R)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H27NO.C4H6O4/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19;5-3(6)1-2-4(7)8/h5-7,12,14,18,21H,8-11H2,1-4H3;1-2H2,(H,5,6)(H,7,8)/t14-,18+,19+;/m0./s1 |
InChIキー |
KFPNZIZLGZZGHO-DTOXXUQYSA-N |
異性体SMILES |
C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C(C)C)C)C=C(C=C3)O.C(CC(=O)O)C(=O)O |
正規SMILES |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.C(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


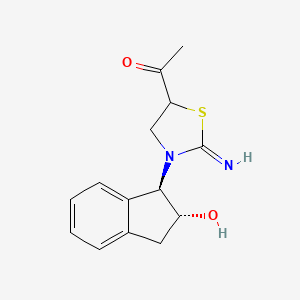

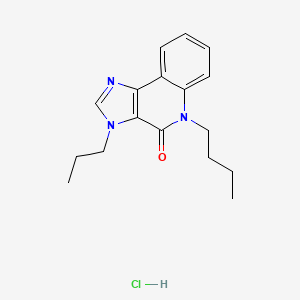

![2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide](/img/structure/B12768684.png)
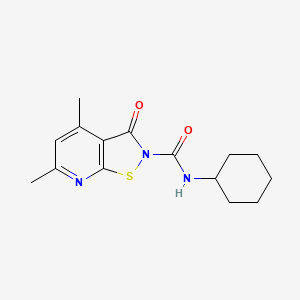
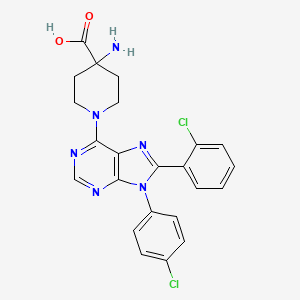
![N-benzyl-N-methyl-4-[(1,2,4-trimethyl-3H-1,2,4-triazol-4-ium-5-yl)diazenyl]aniline;tetrachlorozinc(2-)](/img/structure/B12768689.png)
